molecular formula C16H20BNO4 B1429260 methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate CAS No. 1100052-63-8

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate

Cat. No. B1429260
M. Wt: 301.1 g/mol
InChI Key: GBJXMSNMGSGQFL-UHFFFAOYSA-N
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Description

The compound is likely a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound has a methyl ester group (-COOCH3) attached to the indole at the 3-position, and a tetramethylboronic ester group attached at the 5-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring system, the methyl ester group, and the tetramethylboronic ester group. These groups would be expected to contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .


Chemical Reactions Analysis

The boronic ester group is often used in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds. The methyl ester group could potentially undergo hydrolysis to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester groups could make the compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Chemical Synthesis and Structure Confirmation : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds were synthesized through a three-step substitution reaction. Their structures were confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) was used to further analyze their molecular structures, finding consistency with crystallographic data (Huang et al., 2021).

Application in Molecular Electronics

  • Analysis of Molecular Electrostatic Potential and Frontier Molecular Orbitals : The molecular electrostatic potential and frontier molecular orbitals of compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate were investigated. This research can enhance understanding of physicochemical properties, relevant in molecular electronics (Huang et al., 2021).

Crystallography and Conformational Analysis

  • X-ray Diffraction and Conformational Studies : The title compounds' molecular structures, optimized by DFT, were consistent with structures determined by X-ray single crystal diffraction. This highlights their potential in crystallography and molecular conformation studies (Huang et al., 2021).

Biological Activity Research

  • Investigation of Antimicrobial and Anticancer Potential : Derivatives of 1H-indole, structurally similar to methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate, were synthesized and evaluated for antimicrobial and anticancer potential. This indicates the scope for exploring the biological activities of such compounds (Sharma et al., 2012).

Safety And Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The use of boronic esters in organic synthesis, particularly in cross-coupling reactions, is a well-established and active area of research. Future work with this compound could potentially involve exploring its reactivity in such reactions, or investigating its potential biological activity .

properties

IUPAC Name

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)10-6-7-13-11(8-10)12(9-18-13)14(19)20-5/h6-9,18H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJXMSNMGSGQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate
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methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate
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methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate
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methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate
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methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate
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methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate

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